Cas no 25395-11-3 (Triacetyl Aloe-emodin (Impurity A))

Triacetyl Aloe-emodin (Impurity A) Propiedades químicas y físicas
Nombre e identificación
-
- 9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-[(acetyloxy)methyl]-
- Triacetyl Aloe-emodin (Impurity A)
- (4,5-diacetyloxy-9,10-dioxoanthracen-2-yl)methyl acetate
- Triacetyl Aloe-emodi
- 1,8-BIS(ACETYLOXY)-3-[(ACETYLOXY)METHYL]-9,10-ANTHRACENEDIONE
- 1,8-Diacetoxy-3-acetoxymethyl-anthrachinon
- 1,8-diacetoxy-3-acetoxymethyl-anthraquinone
- Aloe-emodin Impurity A
- aloe-emodin triacetate
- Aloeemodin-triacetat
- Tris-O-acetyl-aloe-emodin
- 3-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyldiacetate
- 3-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
- 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione;1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone Triacetate; Aloe-emodin Impurity A;
- 25395-11-3
- SCHEMBL8929967
- AKOS030240359
- DTXSID50403188
- CS-0464946
- CHEMBL42431
- 3-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
- HY-W353602
- J-015980
- Aleoe-emodin triacetate
- [4,5-BIS(ACETYLOXY)-9,10-DIOXOANTHRACEN-2-YL]METHYL ACETATE
-
- Renchi: InChI=1S/C21H16O8/c1-10(22)27-9-13-7-15-19(17(8-13)29-12(3)24)21(26)18-14(20(15)25)5-4-6-16(18)28-11(2)23/h4-8H,9H2,1-3H3
- Clave inchi: XWXLCJZCCDHZGN-UHFFFAOYSA-N
- Sonrisas: CC(=O)OCC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C
Atributos calculados
- Calidad precisa: 396.08500
- Masa isotópica única: 396.08451746g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 7
- Complejidad: 714
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 113Ų
- Xlogp3: 2.1
Propiedades experimentales
- Denso: 1.380
- Punto de fusión: 175-177 ºC
- Punto de ebullición: 579.7°C at 760 mmHg
- Punto de inflamación: 254.1°C
- índice de refracción: 1.593
- PSA: 113.04000
- Logp: 2.37570
Triacetyl Aloe-emodin (Impurity A) Información de Seguridad
Triacetyl Aloe-emodin (Impurity A) Datos Aduaneros
- Código HS:2915390090
- Datos Aduaneros:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
Triacetyl Aloe-emodin (Impurity A) PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | T734000-50mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | 50mg |
$951.00 | 2023-05-17 | ||
Biosynth | IT28380-10 mg |
Triacetyl aloe-emodin (impurity A) |
25395-11-3 | 10mg |
$462.00 | 2023-01-04 | ||
TRC | T734000-25mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | 25mg |
$ 523.00 | 2023-09-05 | ||
LKT Labs | T6833-100 mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | ≥98% | 100MG |
$1,335.60 | 2023-07-10 | |
Biosynth | IT28380-1 mg |
Triacetyl aloe-emodin (impurity A) |
25395-11-3 | 1mg |
$115.50 | 2023-01-04 | ||
Biosynth | IT28380-2 mg |
Triacetyl aloe-emodin (impurity A) |
25395-11-3 | 2mg |
$173.26 | 2023-01-04 | ||
A2B Chem LLC | AD20014-20mg |
1,8-BIS(ACETYLOXY)-3-[(ACETYLOXY)METHYL]-9,10-ANTHRACENEDIONE |
25395-11-3 | 95% | 20mg |
$357.00 | 2024-04-20 | |
LKT Labs | T6833-10mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | ≥98% | 10mg |
$210.00 | 2024-05-21 | |
LKT Labs | T6833-100mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | ≥98% | 100mg |
$995.00 | 2024-05-21 | |
LKT Labs | T6833-25mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | ≥98% | 25mg |
$350.00 | 2024-05-21 |
Triacetyl Aloe-emodin (Impurity A) Literatura relevante
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
Related Articles
-
Terpenos y sus Derivados en el Desarrollo de Fármacos Antitumorales: Mecanismos y Perspectivas Los t……Jun 17, 2025
-
Introducción al Compuesto 6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona La búsqueda de nuevos co……Jun 17, 2025
-
6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona: Un compuesto líder prometedor en química medicina……Jun 17, 2025
-
Ácido Hialurónico: Avances en Ingeniería de Tejidos y Medicina Regenerativa El ácido hialurónico (HA……Jun 17, 2025
-
6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona: Un Compuesto Líder Prometedor en Química Medicina……Jun 17, 2025
25395-11-3 (Triacetyl Aloe-emodin (Impurity A)) Productos relacionados
- 875535-35-6(5-Acetyl Rhein)
- 875535-36-7(4-Acetyl Rhein)
- 13739-02-1(Diacerein)
- 787640-37-3(benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate)
- 117-81-7(Bis(2-ethylhexyl) phthalate)
- 2172488-29-6(2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal)
- 891868-96-5(2-4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-ethoxyphenyl)acetamide)
- 1997578-15-0(ethyl 2-(1,1,1-trifluoropropan-2-yl)amino-1,3-thiazole-5-carboxylate)
- 1172958-30-3(1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine)
- 1107694-98-3(2-Chloro-7-methoxyquinazolin-4-amine)



